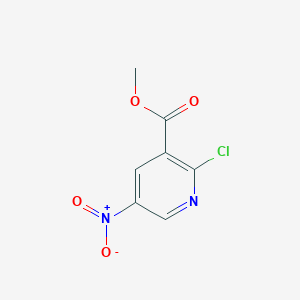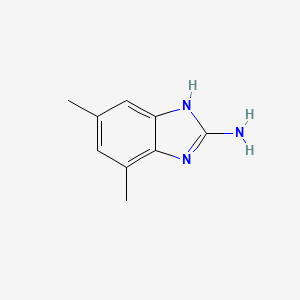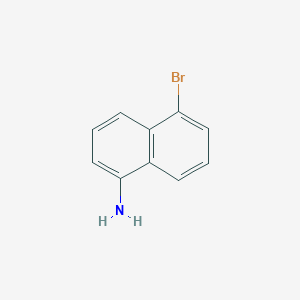![molecular formula C12H12N2O3 B1286554 Ácido 1-[(4-metilfenoxi)metil]-1H-pirazol-3-carboxílico CAS No. 1006442-36-9](/img/structure/B1286554.png)
Ácido 1-[(4-metilfenoxi)metil]-1H-pirazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Aplicaciones Científicas De Investigación
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa) in plants .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to interfere with plant growth pathways by mimicking the auxin growth hormone .
Pharmacokinetics
The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized .
Result of Action
Related compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
Similar compounds, such as phenoxy herbicides, are known to be used in various environmental conditions, including different types of soil and weather conditions .
Análisis Bioquímico
Biochemical Properties
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, impacting cellular energy production .
Transport and Distribution
The transport and distribution of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration. The distribution of the compound can also influence its overall efficacy and toxicity .
Subcellular Localization
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of the compound is crucial for understanding its precise mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methylphenol with a suitable pyrazole derivative. One common method is the nucleophilic substitution reaction where 4-methylphenol reacts with a pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: 4-methylphenoxyacetic acid.
Reduction: 4-methylphenoxymethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
1-[(4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-2-4-10(5-3-9)17-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDJUXBLRDSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














